molecular formula C8H5Cl2NOS B13695939 2,4-Dichloro-5-methoxyphenyl Isothiocyanate

2,4-Dichloro-5-methoxyphenyl Isothiocyanate

Cat. No.: B13695939
M. Wt: 234.10 g/mol
InChI Key: CKDGMKHKUVDQCP-UHFFFAOYSA-N
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Description

This compound is structurally tailored for applications in organic synthesis, particularly as a building block for heterocyclic compounds (e.g., triazoles, quinazolines) .

Properties

IUPAC Name

1,5-dichloro-2-isothiocyanato-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c1-12-8-3-7(11-4-13)5(9)2-6(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGMKHKUVDQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N=C=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxyphenyl Isothiocyanate typically involves the reaction of 2,4-dichloro-5-methoxyaniline with thiophosgene. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety by minimizing human exposure to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methoxyphenyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary or secondary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Thioureas: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2,4-Dichloro-5-methoxyphenyl Isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in cancer research due to its ability to modify biological molecules.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxyphenyl Isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of enzyme activity and protein function. This reactivity is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The addition of electron-withdrawing chlorine atoms and electron-donating methoxy groups in this compound likely enhances electrophilicity at the isothiocyanate group compared to simpler analogs like benzyl or allyl isothiocyanate. This could increase reactivity in nucleophilic substitution reactions .
  • Molecular Weight: Higher molecular weight compared to non-halogenated analogs may influence solubility and pharmacokinetic properties in biological systems.

Cytotoxicity and Genotoxicity

  • Phenethyl isothiocyanate: Exhibits negligible cytotoxicity in normal human keratinocytes (HaCaT cells) at concentrations ≤30 μM, with 93–95% cell viability after 24 h .
  • Allyl isothiocyanate : Restricted by the International Fragrance Association (IFRA) due to insufficient safety data, highlighting concerns about dermal sensitization and systemic toxicity .

Implications for this compound: The presence of chlorine substituents may alter toxicity profiles.

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